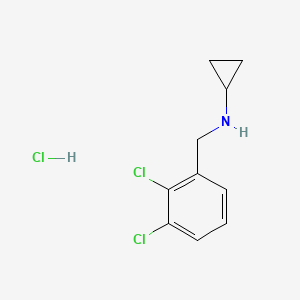

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride

Descripción general

Descripción

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl3N and its molecular weight is 252.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H11Cl2N·HCl

- Molecular Weight : 232.56 g/mol

- Hazard Classification :

The biological activity of this compound is influenced by its structural characteristics. The cyclopropanamine moiety is known to interact with various biological targets, including receptors and enzymes, which can lead to diverse pharmacological effects.

- Antimalarial Activity : Recent studies have explored cyclopropyl carboxamides that target mitochondrial proteins in Plasmodium falciparum. These compounds exhibit potent activity against the asexual stage of the parasite, with EC50 values as low as 40 nM, while showing minimal cytotoxicity to human cells . This suggests potential for this compound as an antimalarial agent.

- Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit kinase activity, which is crucial in various disease states including cancer. The structure-activity relationship studies indicate that modifications to the cyclopropyl group significantly affect potency and selectivity against different kinases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Modifications on the benzyl group and the cyclopropyl ring can lead to significant changes in biological activity. For instance, replacing the dichloro substituents with other halogens or functional groups often results in decreased potency .

- Ring Size Variations : Alterations in ring size from cyclopropyl to larger cyclic structures such as cyclobutyl or cyclopentyl have shown a marked reduction in activity, emphasizing the importance of the cyclopropane configuration for maintaining efficacy .

Antimalarial Efficacy

A study conducted on a series of cyclopropyl carboxamides demonstrated their efficacy against P. falciparum through both in vitro assays and in vivo models. The compound WJM280 was identified as a frontrunner with high potency and low toxicity .

| Compound | EC50 (nM) | Cytotoxicity | Target |

|---|---|---|---|

| WJM280 | 40 | Low | Cytochrome b |

| Control | >1000 | High | Non-specific |

Kinase Inhibition Studies

In another study focused on kinase inhibitors, a related compound exhibited IC50 values in the low nanomolar range against specific kinases involved in cancer progression. This highlights the potential therapeutic applications of this compound in oncology .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride has been identified as a significant intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a role in the preparation of ticagrelor, an antiplatelet medication used to reduce the risk of thrombotic cardiovascular events such as heart attacks and strokes. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor, inhibiting platelet aggregation effectively .

Case Study: Ticagrelor Synthesis

- Compound : this compound

- Use : Intermediate for ticagrelor synthesis

- Mechanism : P2Y12 receptor antagonism

- Clinical Application : Treatment of acute coronary syndrome and prevention of thrombotic events

Synthesis Techniques

The synthesis of this compound involves various organic reactions that enhance its yield and purity. The compound can be synthesized through cyclopropanation reactions that utilize environmentally friendly reagents. Recent advancements in synthetic methodologies have focused on optimizing the reaction conditions to improve the efficiency and scalability of its production .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | Cyclopropanation of appropriate alkenes using dichlorobenzyl derivatives |

| 2 | Isolation of the hydrochloride salt form for enhanced stability |

| 3 | Characterization using techniques like X-ray diffraction to confirm crystallinity |

Research indicates that this compound exhibits significant biological activity beyond its role as a ticagrelor precursor. Studies have explored its potential as an inhibitor for various enzymes, including lysine-specific demethylase (LSD1), which is implicated in cancer progression and other diseases .

- Enzyme Inhibition : Modulation of LSD1 activity

- Potential Uses : Cancer therapy and treatment of diseases related to epigenetic regulation

Future Directions in Research

The ongoing exploration of this compound's properties may lead to new therapeutic applications. Researchers are investigating its efficacy against drug-resistant strains in diseases like malaria and its potential as a scaffold for developing novel therapeutic agents targeting various biological pathways .

Research Opportunities

- Investigating anti-malarial properties against Plasmodium falciparum

- Developing derivatives with enhanced selectivity and potency against specific targets

- Exploring its role in combination therapies for improved clinical outcomes

Propiedades

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8;/h1-3,8,13H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGVXVWMSBMJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978133 | |

| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-42-5 | |

| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.